molecular formula C20H17ClN2O5 B7748171 isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B7748171
M. Wt: 400.8 g/mol
InChI Key: HJYLKYXWOFHAHS-UHFFFAOYSA-N
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Description

Isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrole ring, a benzoate ester, and a chlorinated phenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Chlorination: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The benzoate ester is formed by reacting the carboxylic acid with isopropanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 4-(4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
  • Isopropyl 4-(3-chloro-4-((2-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Uniqueness

Isopropyl 4-(3-chloro-4-((2-hydroxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to the presence of the chlorinated phenyl group and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

propan-2-yl 4-[3-chloro-4-(2-hydroxyanilino)-2,5-dioxopyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-11(2)28-20(27)12-7-9-13(10-8-12)23-18(25)16(21)17(19(23)26)22-14-5-3-4-6-15(14)24/h3-11,22,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYLKYXWOFHAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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